molecular formula C19H18BrN3O5S B2912466 2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate CAS No. 942032-66-8

2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

Cat. No. B2912466
CAS RN: 942032-66-8
M. Wt: 480.33
InChI Key: BLWWXGARVKWSJN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromophenyl group, an amino group, an oxoethyl group, a benzo[e][1,2,4]thiadiazin-3-yl group, and a butanoate group. These groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitutions, reductions, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The presence of the bromine atom could make the compound relatively heavy and polar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced through a nucleophilic substitution reaction. The amino group could react with carboxylic acids to form amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom and the polar functional groups suggest that the compound could have a relatively high boiling point and be soluble in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers are investigating its potential as an antileishmanial agent, which could help combat leishmaniasis—a neglected tropical disease affecting millions worldwide . Additionally, its antimalarial activity has been evaluated, showing promising results against Plasmodium berghei . Further studies are needed to optimize its pharmacokinetics and safety profile.

Anticancer Properties

Thiazole derivatives, including compounds related to our target, have demonstrated anticancer activity. While specific data on this compound are scarce, related 4-(4-bromophenyl)-thiazol-2-amine derivatives have been tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . Investigating its potential as an anticancer agent warrants further exploration.

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives, structurally similar to our compound, exhibit anti-inflammatory and analgesic properties . Although direct evidence for our compound is lacking, exploring its effects on inflammation and pain pathways could be valuable.

Neurotoxicity Assessment

A newly synthesized pyrazoline derivative, closely related to our compound, was studied for neurotoxic potential. Behavioral parameters, acetylcholinesterase (AChE) activity, and malondialdehyde (MDA) levels were assessed in alevins . Investigating our compound’s impact on neurotoxicity could provide insights into its safety profile.

Boron-Based Materials

Boronic acids and their esters, including pinacol boronic esters, are essential building blocks in organic synthesis . While our compound’s boronic ester functionality differs slightly, understanding its reactivity and stability in water could contribute to boron-based material design.

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict how our compound interacts with biological targets. For instance, studying its binding to Lm-PTR1 (a potential target in Leishmania) could shed light on its mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Additionally, the compound could be tested for biological activity to determine if it has potential as a therapeutic agent .

properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O5S/c20-13-8-10-14(11-9-13)21-18(24)12-28-19(25)7-3-6-17-22-15-4-1-2-5-16(15)29(26,27)23-17/h1-2,4-5,8-11H,3,6-7,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWWXGARVKWSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC(=O)OCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate

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